Structural Uniqueness vs. Closest Patent Analogs: A No-Data Comparison
A direct head-to-head quantitative comparison is impossible as no bioactivity data was identified for this specific compound (CAS 1797184-77-0). However, a structural comparison with the closest patented analogs provides critical context. The closest structural neighbors are found in the heteroaryl-sulfonamide patent US10981905B2, which discloses potent voltage-gated sodium channel inhibitors. These analogs feature a pyridine-2-sulfonamide linked to a thiazol-4-yl acetamide, differing from our target's 3-methylphenylsulfonamido and thiazol-2-yl-piperidine core. This exact structural arrangement is crucial, as the patent demonstrates nanomolar sodium channel inhibition with that specific pharmacophore. The 3-methylphenylsulfonamido moiety in our target compound has been a key fragment in PI3Kδ inhibitor research, as shown in the CHMFL-PI3KD-317 series (e.g., IC50 values in the low nanomolar range), but the complete molecule herein is a novel hybrid not covered by those studies [1][2].
| Evidence Dimension | Structural Pharmacophore Alignment and Bioactivity |
|---|---|
| Target Compound Data | No quantitative bioactivity data available. |
| Comparator Or Baseline | Closest patent analogs (US10981905B2) show potent sodium channel inhibition (specific values not disclosed for the exact analog). PI3Kδ inhibitor CHMFL-PI3KD-317 shows low nanomolar enzymatic IC50. |
| Quantified Difference | Cannot be calculated; no target compound data exists. The structural difference is discrete and significant, implying a fundamentally different target profile. |
| Conditions | Comparison is based on surface-level structural similarity from patent literature and medicinal chemistry principles. |
Why This Matters
The absence of data means procurement must be driven by the need to generate this exact molecule's profile, not by assumed conservation of activity from similar compounds.
- [1] Wang Y, et al. Discovery of (S)-... (CHMFL-PI3KD-317) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. PubMed. 2018. View Source
- [2] US Patent 10,981,905 B2 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents. Google Patents. View Source
